An In-Depth Technical Guide to N-(2,6-Dimethylphenyl)-2-hydroxybenzamide: Synthesis, Characterization, and Therapeutic Potential
An In-Depth Technical Guide to N-(2,6-Dimethylphenyl)-2-hydroxybenzamide: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, a member of the promising salicylamide class of compounds. While direct research on this specific molecule is limited, this document synthesizes established knowledge of the N-aryl salicylamide scaffold to present its probable chemical characteristics, a robust synthesis protocol, and its potential as a therapeutic agent. The information herein is intended to serve as a foundational resource to stimulate further investigation and application of this compound in drug discovery and development.
Introduction: The Therapeutic Promise of the Salicylamide Scaffold
Salicylamides are a class of compounds characterized by a 2-hydroxybenzamide core structure. The parent compound, salicylamide, is a non-prescription analgesic and antipyretic drug.[1][2] Unlike aspirin, it is not hydrolyzed to salicylate in the body.[1] The therapeutic potential of salicylamides has been significantly expanded through the synthesis of a diverse array of derivatives with enhanced efficacy and novel biological activities.[1][3][4] These derivatives have shown promise in a variety of therapeutic areas, including inflammation, cancer, and infectious diseases.[1][4][5]
N-(2,6-Dimethylphenyl)-2-hydroxybenzamide incorporates the key structural features of the salicylamide family, suggesting it may share in their rich pharmacology. The addition of the 2,6-dimethylphenyl group is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding interactions, potentially leading to a unique pharmacological profile.
Chemical Structure and Properties
The chemical structure of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide consists of a salicylamide core N-substituted with a 2,6-dimethylphenyl group.
Caption: Chemical structure of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Note: These properties are computationally predicted and await experimental verification.
Synthesis of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide
While a specific protocol for the synthesis of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide has not been found in the reviewed literature, a reliable synthetic route can be designed based on well-established methods for the preparation of N-aryl salicylamides.[6] The most direct approach involves the amidation of salicylic acid with 2,6-dimethylaniline.
Caption: Proposed synthesis workflow for N-(2,6-Dimethylphenyl)-2-hydroxybenzamide.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on analogous syntheses.[6] Optimization of reaction conditions may be necessary to achieve the highest yield and purity.
Materials:
-
Salicylic acid
-
2,6-Dimethylaniline[7]
-
Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Activation of Salicylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve salicylic acid (1 equivalent) in an excess of anhydrous toluene.
-
To this solution, add phosphorus trichloride (0.5 equivalents) dropwise at room temperature. The mixture is then heated to reflux for 2-3 hours to form the corresponding acyl chloride. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Amidation: After cooling the reaction mixture to room temperature, a solution of 2,6-dimethylaniline (1 equivalent) in anhydrous toluene is added dropwise.
-
The reaction mixture is then stirred at room temperature or gently heated for several hours until the reaction is complete, as indicated by TLC.
-
Work-up: The reaction mixture is cooled and washed successively with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude N-(2,6-Dimethylphenyl)-2-hydroxybenzamide is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.
Characterization
The identity and purity of the synthesized N-(2,6-Dimethylphenyl)-2-hydroxybenzamide should be confirmed by standard analytical techniques. Expected spectroscopic data, based on the analysis of similar structures, are provided below.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the salicyl and dimethylphenyl rings (multiplets in the range of δ 6.8-7.5 ppm).- Amide proton (a broad singlet, δ > 8.0 ppm).- Phenolic hydroxyl proton (a broad singlet, potentially at a higher chemical shift, δ > 10.0 ppm).- Methyl protons of the dimethylphenyl group (a singlet around δ 2.2 ppm). |
| ¹³C NMR | - Carbonyl carbon of the amide (δ ~165-170 ppm).- Aromatic carbons (δ ~115-160 ppm).- Methyl carbons (δ ~18-20 ppm). |
| IR (Infrared Spectroscopy) | - O-H stretch (broad, ~3300-3500 cm⁻¹).- N-H stretch (~3300 cm⁻¹).- C=O stretch (amide I band, ~1640-1680 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹). |
| Mass Spectrometry (MS) | - Molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. |
Potential Biological Activities and Mechanism of Action
The N-aryl salicylamide scaffold is associated with a broad range of biological activities. While the specific activities of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide require experimental validation, the existing literature on related compounds provides a strong basis for postulating its therapeutic potential.
Anti-inflammatory and Analgesic Activity
The primary mechanism of action for salicylamide and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins that mediate pain and inflammation.[1][8] By inhibiting COX enzymes, salicylamides reduce the production of prostaglandins, leading to decreased inflammation, pain, and fever.[8] It is plausible that N-(2,6-Dimethylphenyl)-2-hydroxybenzamide will exhibit similar anti-inflammatory and analgesic properties.
Caption: Postulated mechanism of anti-inflammatory action via COX inhibition.
Anticancer Activity
Numerous salicylamide derivatives have demonstrated potent anticancer activity through various mechanisms.[5][9][10] Some derivatives act as dual inhibitors of histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR), both of which are important targets in cancer therapy.[5] Others have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in many cancers. Given these precedents, N-(2,6-Dimethylphenyl)-2-hydroxybenzamide warrants investigation as a potential anticancer agent.
Antimicrobial and Antiviral Activity
The salicylamide scaffold has also been a source of potent antimicrobial and antiviral agents.[3][4] For instance, certain derivatives have shown significant activity against multidrug-resistant Neisseria gonorrhoeae.[3] Others have been identified as potent inhibitors of the Hepatitis B virus (HBV) by impairing the expression of the HBV core protein or disrupting capsid formation.[4] The potential of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide as an antimicrobial or antiviral agent is a promising area for future research.
Conclusion and Future Directions
N-(2,6-Dimethylphenyl)-2-hydroxybenzamide is a synthetically accessible member of the pharmacologically significant salicylamide class of compounds. Based on the extensive research on its structural analogs, this molecule holds considerable promise as a lead compound for the development of novel therapeutics, particularly in the areas of inflammation, oncology, and infectious diseases.
This technical guide provides a foundational framework for the synthesis, characterization, and biological evaluation of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide. Further experimental studies are crucial to elucidate its precise physicochemical properties, optimize its synthesis, and, most importantly, to discover and characterize its biological activities and mechanisms of action. The insights provided herein are intended to catalyze such research efforts, ultimately contributing to the advancement of new and effective medicines.
References
- Benchchem. A Head-to-Head Comparison of Salicylamide Derivatives: Efficacy and Mechanism of Action. Benchchem.com. Accessed February 29, 2024.
- Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae. PMC. Accessed February 29, 2024.
- Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. PMC. Accessed February 29, 2024.
- Salicylamide: Detailed Review of its Transformative R&D Success. Patsnap Synapse. Published September 19, 2023. Accessed February 29, 2024.
- In vitro anticancer, antioxidant, antimicrobial, antileishmanial, enzymes inhibition and in vivo anti-inflammatory activities of -. ORCA - Cardiff University. Accessed February 29, 2024.
- Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Publishing. Accessed February 29, 2024.
- Salicylamide – Knowledge and References. Taylor & Francis. Accessed February 29, 2024.
- Synthesis and biological evaluation of N-aryl salicylamides with a hydroxamic acid moiety at 5-position as novel HDAC-EGFR dual inhibitors. PubMed. Published July 15, 2012. Accessed February 29, 2024.
- Arylethanolamines derived from salicylamide with alpha- and beta-adrenoceptor blocking activities. Preparation of labetalol, its enantiomers, and related salicylamides. PubMed. Published June 1982. Accessed February 29, 2024.
- The complementary anti-inflammatory and anticancer activity of hydroxycinnamic acid derivatives. Atlas of Science. Published September 20, 2021. Accessed February 29, 2024.
- What is the mechanism of Salicylamide? Patsnap Synapse. Published July 17, 2024. Accessed February 29, 2024.
- The Drug Salicylamide Is an Antagonist of the Aryl Hydrocarbon Receptor That Inhibits Signal Transduction Induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin. PubMed. Published January 1, 2004. Accessed February 29, 2024.
- Anti-diabetic, anti-inflammatory, antioxidant, anticancer, antimicrobial, and tissue engineering applications of genipin compound. Accessed February 29, 2024.
- N-(2,6-Dimethylphenyl)-2-methylbenzamide. PMC. Accessed February 29, 2024.
- (PDF) Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide: DFT, Hirshfeld surface analysis, antimicrobial activity, molecular docking and toxicology. ResearchGate. Published February 24, 2026. Accessed February 29, 2024.
- Process for preparing salicylamide compounds. European Patent Office - EP 0143628 B1. Googleapis.com. Accessed February 29, 2024.
- CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. Published July 2, 2025. Accessed February 29, 2024.
- N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. PubMed. Published August 11, 2022. Accessed February 29, 2024.
- Common side products in the synthesis of N-(2,6-Dimethyl-phenyl)-succinamic acid. Benchchem.com. Accessed February 29, 2024.
- Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. PMC. Accessed February 29, 2024.
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
- Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Accessed February 29, 2024.
- How is 2,6-Dimethylaniline synthesized? - FAQ. Guidechem. Published February 28, 2023. Accessed February 29, 2024.
- Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. -ORCA - Cardiff University. Published July 21, 2025. Accessed February 29, 2024.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Salicylamide: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]
- 3. Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of N-aryl salicylamides with a hydroxamic acid moiety at 5-position as novel HDAC-EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. guidechem.com [guidechem.com]
- 8. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 9. One moment, please... [atlasofscience.org]
- 10. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
